Cas no 2408968-83-0 ({1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine)

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine is a versatile compound with unique structural features. It exhibits high purity and stability, making it suitable for various chemical syntheses. Its specific cyclic structure contributes to its potential in medicinal chemistry and materials science applications. This compound offers distinct advantages due to its potential for novel bond formation and reactivity profiles.
{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine structure
2408968-83-0 structure
Product Name:{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
CAS No:2408968-83-0
MF:C8H15NO
MW:141.210802316666
CID:6443438
PubChem ID:146155114
Update Time:2025-07-15

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
    • 2408968-83-0
    • EN300-6762916
    • EN300-39870180
    • 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
    • {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
    • Inchi: 1S/C8H15NO/c1-7-4-8(5-7,6-9)2-3-10-7/h2-6,9H2,1H3
    • InChI Key: HNSFHZKYXQFQCH-UHFFFAOYSA-N
    • SMILES: O1CCC2(CN)CC1(C)C2

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.2Ų

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Additional information on {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine

Professional Introduction to {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine (CAS No. 2408968-83-0)

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine, identified by its CAS number 2408968-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular design.

The compound's structure consists of a bicyclo[3.1.1]heptane core, which is a seven-membered saturated hydrocarbon ring system with three rings fused together. This bicyclic scaffold is particularly noteworthy due to its rigidity and the presence of a nitrogen-containing heterocycle, which introduces basicity and potential hydrogen bonding capabilities. The presence of an oxygen atom in the form of an oxirane ring further enhances the compound's versatility, allowing for diverse chemical modifications and interactions.

The {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine moiety is particularly significant in medicinal chemistry due to its ability to mimic natural product scaffolds found in biologically active compounds. The bicyclic system is commonly observed in natural products such as terpenes and alkaloids, which often exhibit potent pharmacological activities. By leveraging this structural motif, researchers can design molecules with tailored biological properties.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds, including {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine, for their potential biological activity. These computational methods have been instrumental in identifying novel lead compounds for various therapeutic targets. For instance, studies have shown that derivatives of this compound can interact with specific enzymes and receptors, suggesting their utility in the development of new drugs.

The synthesis of {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine presents unique challenges due to the complexity of the bicyclic framework. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent developments in transition metal-catalyzed reactions have provided more efficient pathways for constructing such complex molecules. These advances have not only simplified the synthesis but also opened up new possibilities for structural diversification.

One particularly promising application of {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine is in the development of novel ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play a crucial role in signal transduction within cells. Many clinically important drugs target GPCRs, making them an attractive therapeutic target class. The unique structural features of this compound make it a promising candidate for designing selective GPCR ligands with improved pharmacological profiles.

Additionally, the oxirane ring present in {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine provides a site for further functionalization, allowing researchers to introduce various substituents that can modulate biological activity. This flexibility has led to the exploration of its use as a building block in combinatorial chemistry libraries, where thousands of derivatives can be generated rapidly and screened for biological activity.

The compound's potential as an intermediate in drug synthesis has also been explored in academic research circles. For example, studies have demonstrated its utility in constructing more complex molecules through sequential functionalization steps. These studies highlight the importance of versatile intermediates like {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine in streamlining synthetic routes and reducing the overall cost of drug development.

In conclusion, {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine (CAS No. 2408968-83-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery and molecular design. Its rigid bicyclic framework combined with functional groups such as nitrogen and oxygen makes it a versatile scaffold for developing novel bioactive compounds.

The ongoing research into this compound underscores its importance as a building block for future therapeutics and highlights the continued need for innovative approaches in synthetic chemistry and drug development.

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